REACTION_CXSMILES
|
[CH3:1][CH:2]([S:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][S:17][CH:18]([CH3:22])[C:19](O)=[O:20])[C:3](O)=[O:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)(=O)C>O1CCCC1>[CH3:22][CH:18]([S:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][S:6][CH:2]([CH3:1])[CH2:3][OH:4])[CH2:19][OH:20] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)SCCCCCCCCCCSC(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours 15 mins
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The residue was separated between water and methylene chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase was recovered
|
Type
|
WASH
|
Details
|
washed to neutrality
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed by trituration with petroleum ether
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)SCCCCCCCCCCSC(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 83.7% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |